molecular formula C24H30N2O2 B2896114 1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine CAS No. 1705308-16-2

1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine

Cat. No.: B2896114
CAS No.: 1705308-16-2
M. Wt: 378.516
InChI Key: NVRDFHSRADPYSP-UHFFFAOYSA-N
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Description

1’-{[1,1’-Biphenyl]-4-carbonyl}-4-methoxy-1,4’-bipiperidine is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a carbonyl group, and a bipiperidine moiety

Scientific Research Applications

1’-{[1,1’-Biphenyl]-4-carbonyl}-4-methoxy-1,4’-bipiperidine has a wide range of applications in scientific research:

Preparation Methods

One common synthetic route involves the use of biphenyl-4-carboxylic acid as a starting material, which is then subjected to esterification and subsequent reactions to introduce the methoxy and bipiperidine groups . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1’-{[1,1’-Biphenyl]-4-carbonyl}-4-methoxy-1,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The biphenyl and bipiperidine moieties can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Comparison with Similar Compounds

1’-{[1,1’-Biphenyl]-4-carbonyl}-4-methoxy-1,4’-bipiperidine can be compared with other similar compounds, such as:

The uniqueness of 1’-{[1,1’-Biphenyl]-4-carbonyl}-4-methoxy-1,4’-bipiperidine lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in simpler analogs.

Properties

IUPAC Name

[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-28-23-13-17-25(18-14-23)22-11-15-26(16-12-22)24(27)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-10,22-23H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRDFHSRADPYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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